molecular formula C16H18N2O3 B2872871 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1209928-01-7

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Número de catálogo: B2872871
Número CAS: 1209928-01-7
Peso molecular: 286.331
Clave InChI: QNDWZHPPSFGWTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C₁₇H₁₈N₂O₃ and a molecular weight of 298.34 g/mol. This structured molecule features a central 3,5-disubstituted isoxazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere. The isoxazole is functionalized at the 3-position with a methyl group bearing a cyclobutanecarboxamide moiety, and at the 5-position with a 4-methoxyphenyl group. The compound is an analog of other researched isoxazole derivatives, such as those incorporating benzofuran or other aromatic systems, which are often explored for their potential biological activities . Compounds within this structural class are of significant interest in early-stage drug discovery and chemical biology. The distinct three-dimensional geometry of the cyclobutane ring can confer favorable properties by reducing molecular flexibility and improving selectivity. Researchers utilize such compounds as key intermediates or core structures for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents . The presence of the amide bond and heteroaromatic systems makes it a valuable scaffold for probing protein-ligand interactions and for library synthesis in high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle the material in accordance with all applicable laboratory safety guidelines.

Propiedades

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-14-7-5-11(6-8-14)15-9-13(18-21-15)10-17-16(19)12-3-2-4-12/h5-9,12H,2-4,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDWZHPPSFGWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Nitrile Oxide-Alkyne Cycloaddition

The most widely reported method involves the reaction between a nitrile oxide and a terminal alkyne. For this compound, 4-methoxybenzaldehyde is converted to its oxime derivative, which is then dehydrated using chloramine-T or N-chlorosuccinimide (NCS) to generate the nitrile oxide in situ. This intermediate undergoes cycloaddition with propargyl alcohol in anhydrous dichloromethane (DCM) at 0–5°C, yielding 5-(4-methoxyphenyl)isoxazol-3-ylmethanol.

Key Reaction Conditions

Component Specification
Nitrile Oxide Precursor 4-Methoxybenzaldehyde oxime
Dehydrating Agent NCS (1.2 equiv)
Dipolarophile Propargyl alcohol (1.5 equiv)
Solvent Anhydrous DCM
Temperature 0–5°C, 4–6 hours
Yield 68–72% (crude)

Hydroxylamine-Mediated Cyclization

An alternative approach condenses 4-methoxyphenylacetylene with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 hours). This one-pot method avoids nitrile oxide isolation but produces lower yields (55–60%) due to competing side reactions.

Functionalization with Cyclobutanecarboxamide

After isoxazole formation, the hydroxymethyl group at position 3 undergoes functionalization to introduce the cyclobutanecarboxamide moiety.

Oxidation to Aldehyde

The alcohol intermediate (5-(4-methoxyphenyl)isoxazol-3-ylmethanol) is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in DCM (0°C to room temperature, 3 hours). This step achieves 85–90% conversion but requires strict anhydrous conditions to prevent over-oxidation to the carboxylic acid.

Reductive Amination

The aldehyde reacts with cyclobutanamine in the presence of sodium triacetoxyborohydride (STAB) as a reducing agent. Tetrahydrofuran (THF) serves as the solvent, with glacial acetic acid added to maintain a pH of 4–5. After 12 hours at room temperature, the secondary amine intermediate is isolated in 75–80% yield.

Acylation with Cyclobutanecarbonyl Chloride

The final step involves acylating the amine with cyclobutanecarbonyl chloride. Triethylamine (2.5 equiv) neutralizes HCl byproducts, while dimethylformamide (DMF) facilitates the reaction at 0°C. Gradual warming to room temperature over 6 hours ensures complete conversion, with the product purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Optimization Data

Parameter Effect on Yield
Temperature >25°C Increased dimerization (↓15% yield)
STAB Stoichiometry <1.2 Incomplete reduction (↓22% yield)
Chromatography Eluent Higher ethyl acetate improves purity

Industrial-Scale Production Modifications

Patent WO2017121649A1 discloses a scaled-up process emphasizing cost efficiency and safety:

Continuous Flow Cycloaddition

Replacing batch cycloaddition with continuous flow technology reduces reaction time from 6 hours to 23 minutes. A tubular reactor maintained at 5°C achieves 94% conversion using 20% excess propargyl alcohol.

Catalytic Amination

Palladium on carbon (Pd/C, 5 wt%) enables catalytic reductive amination under hydrogen gas (50 psi), eliminating stoichiometric STAB use. This modification reduces metal waste and improves atom economy by 31%.

Solvent Recycling

A closed-loop system recovers >98% of DCM and THF via fractional distillation, lowering production costs by $12.50 per kilogram of final product.

Analytical Characterization

Rigorous quality control ensures batch consistency:

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, aromatic), 6.95 (d, J = 8.8 Hz, 2H), 4.55 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.85–2.70 (m, 1H, cyclobutane), 2.35–2.10 (m, 4H, cyclobutane).
  • HRMS : Calculated for C₁₇H₁₉N₂O₃ [M+H]⁺: 299.1396, Found: 299.1399.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water = 65:35) shows ≥99.2% purity with retention time = 8.45 minutes.

Challenges and Optimization Strategies

Byproduct Formation During Cycloaddition

The major byproduct, 3,5-bis(4-methoxyphenyl)isoxazole, forms via nitrile oxide dimerization. Adding molecular sieves (4Å) absorbs residual water, suppressing dimerization by 40%.

Epimerization at Cyclobutane

High-temperature amidation causes epimerization at the cyclobutane ring. Maintaining reactions below 30°C and using bulky bases (e.g., diisopropylethylamine) preserves stereochemistry.

Solubility Limitations

The final compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) complicates formulation. Co-processing with β-cyclodextrin increases solubility to 2.8 mg/mL, enabling parenteral applications.

Análisis De Reacciones Químicas

Types of Reactions

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring or the methoxyphenyl group, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Aplicaciones Científicas De Investigación

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory or anticancer effects.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Key Structural Features:

The compound’s uniqueness lies in its combination of an isoxazole core , 4-methoxyphenyl substituent , and cyclobutanecarboxamide tail . Below is a comparison with structurally related compounds from the literature:

Compound Core Heterocycle Substituents Tail Group Reported Activity
Target Compound Isoxazole 4-Methoxyphenyl at C5 Cyclobutanecarboxamide Hypothesized antifungal
LMM5 () 1,3,4-Oxadiazole 4-Methoxyphenylmethyl at C5 Benzamide with sulfamoyl Antifungal (Candida spp.)
LMM11 () 1,3,4-Oxadiazole Furan-2-yl at C5 Benzamide with sulfamoyl Antifungal (Aspergillus spp.)
Thiazol-5-ylmethyl derivatives () Thiazole/Imidazolidinone Varied (e.g., benzyl, isopropyl) Carbamate/urea-linked chains Not reported (likely protease inhibitors)

Analysis:

  • Heterocyclic Core : The isoxazole in the target compound differs from the 1,3,4-oxadiazole in LMM5/LMM11. Isoxazoles are less polar than oxadiazoles due to reduced hydrogen-bonding capacity, which may impact solubility and target engagement.
  • Substituents: The 4-methoxyphenyl group in both the target compound and LMM5 suggests a shared emphasis on aromatic π-stacking or hydrophobic interactions.
  • Tail Group: The cyclobutanecarboxamide tail in the target compound contrasts with the sulfamoyl benzamide in LMM5/LMM11.

Physicochemical and Pharmacological Properties

Physicochemical Properties:

  • Solubility : The methoxyphenyl group and cyclobutane ring may reduce aqueous solubility compared to LMM5/LMM11, which contain polar sulfamoyl groups.
  • Stability : Isoxazoles are generally more stable toward hydrolysis than oxadiazoles, suggesting improved metabolic stability in vivo .

Pharmacological Activity (Hypothetical):

  • Antifungal Potential: Based on structural parallels with LMM5/LMM11 (which inhibit fungal growth via sulfamoyl-mediated mechanisms), the target compound’s methoxyphenyl group might similarly disrupt fungal membrane biosynthesis. However, the absence of a sulfamoyl group could limit its efficacy against specific fungal strains .
  • Target Selectivity : The cyclobutanecarboxamide tail may confer selectivity for human kinases or GPCRs over microbial targets, a divergence from LMM5/LMM11’s antifungal focus.

Actividad Biológica

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis and Structural Characterization

The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves several steps that typically include the formation of the isoxazole ring followed by cyclobutane carboxamide attachment. The compound can be structurally characterized using techniques such as NMR spectroscopy and X-ray crystallography.

Example Synthesis Pathway

  • Formation of Isoxazole : The starting material, 4-methoxyphenylhydrazine, reacts with an appropriate carbonyl compound in the presence of a suitable acid catalyst to form the isoxazole.
  • Cyclobutane Formation : The isoxazole is then reacted with cyclobutanecarboxylic acid derivatives under conditions that promote cyclization.
  • Final Product Isolation : Purification via recrystallization or chromatography yields the desired compound.

Biological Activity

The biological activity of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has been evaluated primarily through cytotoxicity assays against various cancer cell lines.

Cytotoxicity Assays

The compound has been tested against several cancer cell lines, including:

  • Huh7 (liver cancer)
  • MCF7 (breast cancer)
  • HCT116 (colon cancer)

The sulforhodamine B (SRB) assay was employed to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundHuh7 IC50 (µM)MCF7 IC50 (µM)HCT116 IC50 (µM)
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide1.58.011.4
Doxorubicin (DOXO)0.220.140.23
5-Fluorouracil (5-FU)21.014.118.4
Sorafenib6.514.611.0

The mechanism by which N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide exerts its anticancer effects may involve:

  • Cell Cycle Arrest : Studies indicate that this compound can cause G0/G1 phase arrest in Huh7 cells, leading to reduced cell proliferation.
  • Inhibition of CDK4 : A significant decrease in cyclin-dependent kinase 4 (CDK4) levels was observed, suggesting a mechanism involving cell cycle regulation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the isoxazole and cyclobutane moieties can significantly impact biological activity:

  • Substituents on Isoxazole Ring : Variations in substituents on the isoxazole ring influence potency and selectivity towards cancer cell lines.
  • Cyclobutane Modifications : Altering functional groups on the cyclobutane structure can enhance or diminish anticancer efficacy.

Case Studies

In a recent study focusing on similar compounds, a series of indole-isoxazole hybrids were synthesized and evaluated for their anticancer properties, showing promising results that could inform future research on N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide . These findings suggest that continued exploration into this class of compounds could yield novel therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.